Hirullin
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Overview
Description
Hirullin is a 61-amino acid hirudin-related protein isolated from the leech Hirudinaria manillensis. It exhibits potent antithrombin activity, making it a significant compound in anticoagulant research . This compound is structurally similar to hirudin, another well-known thrombin inhibitor, but has distinct differences in its amino acid sequence, particularly in the C-terminal region .
Mechanism of Action
Target of Action
Hirullin, a potent inhibitor derived from the leech Hirudinaria manillensis , primarily targets thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, which forms the structural basis of a blood clot.
Mode of Action
This compound acts as a thrombin inhibitor . It binds efficiently to thrombin, thereby inhibiting its activity . This interaction prevents thrombin from converting fibrinogen into fibrin, thus exerting an anticoagulant effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting thrombin, this compound disrupts the conversion of fibrinogen to fibrin, a critical step in blood clot formation. This disruption prevents the formation of blood clots, thereby exerting an anticoagulant effect.
Result of Action
The primary result of this compound’s action is anticoagulation . By inhibiting thrombin, this compound prevents the formation of fibrin, the main component of blood clots. This action can prevent the formation of harmful clots that could lead to conditions such as deep vein thrombosis or stroke.
Biochemical Analysis
Biochemical Properties
Hirullin interacts with several enzymes and proteins, most notably thrombin. It inhibits thrombin, a serine protease that plays a crucial role in blood clotting . The nature of this interaction is inhibitory, with this compound effectively preventing thrombin from cleaving fibrinogen .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a thrombin inhibitor. By inhibiting thrombin, this compound impacts cell signaling pathways, gene expression, and cellular metabolism associated with blood clotting .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with thrombin. It inhibits the enzyme, preventing it from cleaving fibrinogen and thus exerting an anticoagulant effect .
Metabolic Pathways
This compound is involved in the metabolic pathway of blood clotting, where it interacts with thrombin. It may also interact with other enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a thrombin inhibitor, it is likely that it interacts with transporters or binding proteins associated with this process .
Subcellular Localization
Given its role as a thrombin inhibitor, it is likely that it is directed to specific compartments or organelles associated with this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hirullin can be synthesized through recombinant DNA technology. The gene encoding this compound is cloned and expressed in suitable host cells, such as Escherichia coli. The expressed protein is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically modified microorganisms. The fermentation broth is subjected to multiple purification steps, including ion-exchange chromatography and high-performance liquid chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hirullin primarily undergoes interactions with thrombin, forming a stable complex that inhibits thrombin’s activity. This interaction is crucial for its anticoagulant properties .
Common Reagents and Conditions: The binding of this compound to thrombin is facilitated by its highly acidic C-terminal region. The reaction conditions typically involve physiological pH and temperature to mimic the natural environment in which this compound operates .
Major Products: The primary product of this compound’s interaction with thrombin is a 1:1 stoichiometric complex that effectively inhibits thrombin’s catalytic activity, preventing the formation of fibrin clots .
Scientific Research Applications
Hirullin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hirullin is compared with other hirudin variants such as hirudin HV1 and bufrudin:
Bufrudin: Bufrudin, another hirudin variant from the same leech species, shows about 70% sequence identity with this compound.
These comparisons highlight this compound’s unique structural features and its potent antithrombin activity, making it a valuable compound in anticoagulant research.
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H96N14O29/c1-5-33(4)55(67(109)73-39(19-23-51(90)91)58(100)74-40(68(110)111)16-20-48(70)85)82-65(107)46(29-54(96)97)80-64(106)45(28-53(94)95)79-60(102)41(24-32(2)3)76-66(108)47(31-84)81-62(104)43(26-35-14-10-7-11-15-35)77-59(101)38(18-22-50(88)89)71-57(99)37(17-21-49(86)87)72-61(103)42(25-34-12-8-6-9-13-34)78-63(105)44(27-52(92)93)75-56(98)36(69)30-83/h6-15,32-33,36-47,55,83-84H,5,16-31,69H2,1-4H3,(H2,70,85)(H,71,99)(H,72,103)(H,73,109)(H,74,100)(H,75,98)(H,76,108)(H,77,101)(H,78,105)(H,79,102)(H,80,106)(H,81,104)(H,82,107)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,110,111)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDUBJRKXIMUCO-DUBUDNBPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H96N14O29 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1573.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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